molecular formula C23H20N4O3S B8240658 Mlk-IN-1

Mlk-IN-1

Cat. No. B8240658
M. Wt: 432.5 g/mol
InChI Key: NTIXYCZKSHEEOH-UHFFFAOYSA-N
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Description

Scientific Research Applications

MLK-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of MLK-3 in various chemical pathways.

    Biology: Employed in research to understand the signaling pathways involving MLK-3 and its role in cellular processes like apoptosis and inflammation.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MLK-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MLK-IN-1 is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The final product is purified using methods like crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

MLK-IN-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines .

Mechanism of Action

MLK-IN-1 exerts its effects by specifically inhibiting the activity of MLK-3. It binds to the ATP-binding site of MLK-3, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways mediated by MLK-3, leading to reduced cellular responses such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MLK-IN-1 include:

Uniqueness

This compound is unique due to its high specificity for MLK-3 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for research in neurodegenerative diseases and central nervous system disorders .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(7-methoxy-1-benzothiophen-2-yl)imidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-28-17-8-7-15(12-19(17)30-3)25-21-9-10-22-24-13-16(27(22)26-21)20-11-14-5-4-6-18(29-2)23(14)31-20/h4-13H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXYCZKSHEEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NN3C(=NC=C3C4=CC5=C(S4)C(=CC=C5)OC)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.